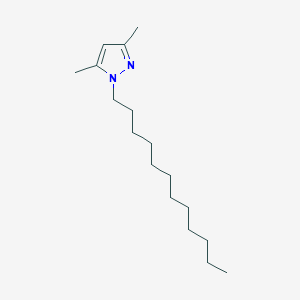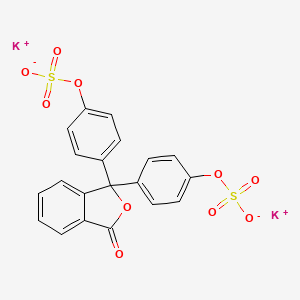
1,2-Bis(4-hydroxyphenoxy)ethane
Übersicht
Beschreibung
1,2-Bis(4-hydroxyphenoxy)ethane is a chemical compound that belongs to the 1,2-(bis-phenoxy)ethane family of molecules . This family of molecules can have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group .
Synthesis Analysis
The synthesis of bis-phenoxy ethane derivatives has been reported in the literature . The X-ray crystal structure for tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetracetate, a derivative of bis-phenoxy ethane, has been studied . The molecule adopted two distinct geometric conformations with dihedral angles gauche and staggered (79° and 180°) in the same unit cell .Molecular Structure Analysis
The molecular geometry of 1,2-Bis(4-hydroxyphenoxy)ethane is defined by the dihedral angle (O-C-C-O) between the two aromatic residues . This angle can be categorized as eclipsed (O-C-C-O dihedral angle approaching 0°), staggered (O-C-C-O dihedral angle close to 180°), and gauche (angles deviating from 0° and 180°) . These conformers are possible because of the flexible nature of the ethylene glycol bridge between the two aromatic moieties .Wissenschaftliche Forschungsanwendungen
Bioremediation of Environmental Pollutants : Laccase from Fusarium incarnatum UC-14 can be used in bioremediation of Bisphenol A (BPA), a chemical related to 1,2-Bis(4-hydroxyphenoxy)ethane, using a reverse micelles system. This approach is beneficial for degrading hydrophobic phenolic environmental pollutants like BPA (Chhaya & Gupte, 2013).
Thermal Decomposition in Flame Retardants : 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant structurally related to 1,2-Bis(4-hydroxyphenoxy)ethane, undergoes thermal decomposition, which can be crucial in understanding its environmental impact and fire retardancy properties (Altarawneh & Dlugogorski, 2014).
Detection of Ions : A synthesized derivative of 1,2-Bis(4-hydroxyphenoxy)ethane can be used as an optical sensor for detecting Fe3+ and CN− ions in various solutions. The compound shows high sensitivity and selectivity towards these ions, making it a potential tool in environmental and analytical chemistry (Afshani et al., 2016).
Molecular Design for Selective Extraction : Derivatives of 1,2-Bis(4-hydroxyphenoxy)ethane, such as acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, are synthesized for selective Pb(II) extraction. These compounds demonstrate high selectivity in extracting lead ions over other metal ions, which can be significant in environmental cleanup and analytical applications (Hayashita et al., 1999).
Study of Molecular Structures : The crystal structure of 1,2-bis(2-aminophenoxy)ethane, a derivative of 1,2-Bis(4-hydroxyphenoxy)ethane, shows interesting intermolecular interactions and hydrogen bonding, which can be relevant in material science and crystallography studies (Rademeyer et al., 2005).
Synthesis of Metal Complexes : Spectroscopic studies have been conducted on Co(II), Cu(II), and Ni(II) complexes with 1,2-Bis(m-aminophenoxy)ethane, indicating potential applications in coordination chemistry and material science (Temel et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-hydroxyphenoxy)ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMNUWIUDGZFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289606 | |
| Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenoxy)ethane | |
CAS RN |
24209-90-3 | |
| Record name | NSC62372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-bis(4-hydroxyphenoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)

![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)







